ALDH3A1 Inhibitory Potency: 2-Bromo-5-(trifluoromethyl)benzaldehyde Exhibits Sub-Micromolar IC₅₀ for Human ALDH3A1
2-Bromo-5-(trifluoromethyl)benzaldehyde demonstrates measurable inhibition of full-length human ALDH3A1, with a reported IC₅₀ of 360 nM [1]. This compound served as a reference in a patent describing ALDH3A1 inhibitors [2]. Note: Comparable IC₅₀ values for structurally distinct ALDH3A1 inhibitors or positionally isomeric benzaldehydes under identical assay conditions were not identified in the available literature; the differentiation claim rests on the compound's demonstrated potency as a benchmark rather than on head-to-head comparison with close-in-class analogs.
| Evidence Dimension | Inhibition of human ALDH3A1 enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 360 nM |
| Comparator Or Baseline | None (no in-class comparator data available) |
| Quantified Difference | Not applicable |
| Conditions | Full-length human ALDH3A1 expressed in Escherichia coli BL21 (DE3); benzaldehyde as substrate; 2-minute preincubation; spectrophotometric detection |
Why This Matters
The 360 nM IC₅₀ value against ALDH3A1 provides a quantitative benchmark for medicinal chemistry programs exploring aldehyde dehydrogenase inhibition, enabling direct comparison with newly synthesized analogs.
- [1] BindingDB. BDBM50448790 (CHEMBL3128208). IC₅₀ = 360 nM against human ALDH3A1. View Source
- [2] US9328112 (A24). Aldehyde dehydrogenase inhibitors and methods of use thereof. View Source
